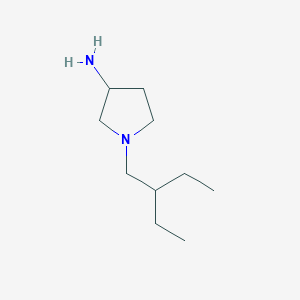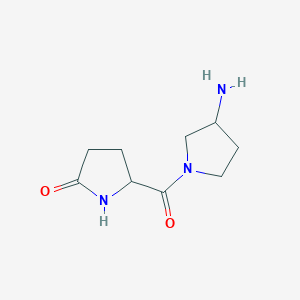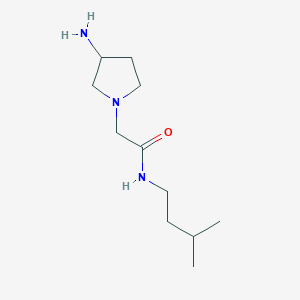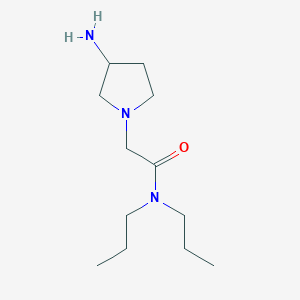
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione
Overview
Description
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione, also known as FMDP, is an organic compound with a wide range of applications in scientific research. It is a small molecule that has been used in several biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of FMDP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, cell signaling, and drug-target interactions. It has also been used to study the effects of drugs on cellular processes. Additionally, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been used in the development of new drugs and drug delivery systems.
Mechanism Of Action
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been shown to act as an inhibitor of several enzymes, including phosphatases, proteases, and kinases. It has also been shown to interact with proteins, modulate cell signaling pathways, and bind to drug targets.
Biochemical And Physiological Effects
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, modulate cell signaling pathways, and alter protein-protein interactions. Additionally, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has been shown to bind to drug targets, modulate the expression of genes, and alter the activity of several proteins.
Advantages And Limitations For Lab Experiments
The use of 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione in laboratory experiments has several advantages. It is a small molecule, so it can be easily synthesized and used in various experiments. Additionally, it is a relatively inexpensive compound, making it an attractive option for experiments. However, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione has some limitations. It is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, it can be toxic in high concentrations, so it must be handled with care.
Future Directions
There are several potential future directions for the use of 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione in scientific research. It could be used to develop new drugs and drug delivery systems, as well as to study the effects of drugs on cellular processes. Additionally, it could be used to study the structure and function of enzymes and proteins, as well as to study the effects of environmental toxins on cellular processes. Finally, 1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione could be used to study the effects of genetic mutations on cellular processes.
properties
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]-6-(1-hydroxyethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-8-3-4-10(5-11(8)15)7-17-12(19)6-16-14(20)13(17)9(2)18/h3-5,9,13,18H,6-7H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJPJINVEVCMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(C(=O)NCC2=O)C(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylbenzyl)-6-(1-hydroxyethyl)-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468112.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide](/img/structure/B1468114.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468115.png)
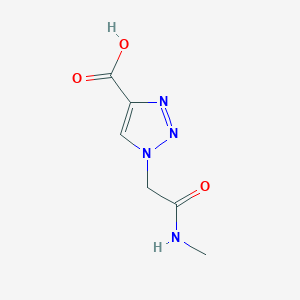
![1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468119.png)
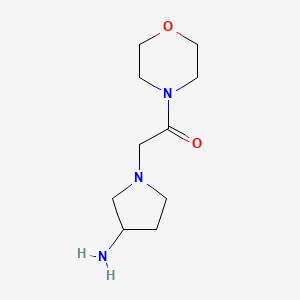
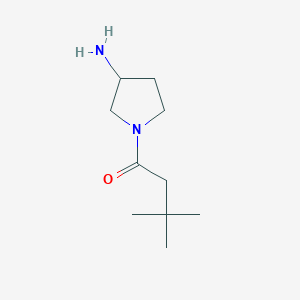
![1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468124.png)
